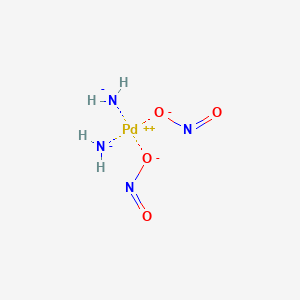

Diamminepalladium(II)nitrite

Description

Significance of Palladium in Inorganic and Organometallic Chemistry

Palladium, a lustrous, silvery-white transition metal, holds a significant position in both inorganic and organometallic chemistry. Discovered in 1802 by William Hyde Wollaston, it is a member of the platinum group metals and is noted for its remarkable catalytic abilities. mdpi.comvulcanchem.com One of palladium's key attributes is its capacity to absorb substantial amounts of hydrogen, making it highly effective in hydrogenation reactions. mdpi.com

The primary importance of palladium in modern chemistry lies in its role as a versatile catalyst that facilitates a wide array of chemical transformations without being consumed in the process. mdpi.com It is particularly crucial for reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, have become indispensable tools for synthetic chemists. vulcanchem.comresearchgate.net The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for "palladium-catalyzed cross couplings in organic synthesis," underscores the profound impact of this area of research. vulcanchem.com

Overview of Palladium(II) Complexes in Advanced Chemical Research

Palladium typically exists in the 0 and +2 oxidation states, with the Pd(II) state being particularly common and stable. nih.gov Palladium(II) complexes are central to advanced chemical research, primarily due to their catalytic activity. These complexes are typically four-coordinate with a square-planar geometry. nih.gov They serve as catalysts or precatalysts in a vast number of organic reactions. The ease of interconversion between Pd(0) and Pd(II) intermediates is a key reason for their high reactivity. researchgate.net

In modern research, Pd(II) complexes are indispensable. They are employed in the synthesis of complex molecules, fine chemicals, and new materials. mdpi.comrsc.org For instance, palladium(II) acetate (B1210297) and palladium(II) chloride are common starting materials for generating catalytically active Pd(0) species. vulcanchem.comresearchgate.net Research has expanded to include the study of Pd(I) and Pd(III) intermediates to understand reaction mechanisms better and to develop new modes of reactivity. rsc.org Furthermore, palladium(II) complexes are investigated for their potential in materials science, such as in the formation of metal-supported graphene nanocomposites and for their applications in electronics and specialized plating. nih.govthermofisher.com

Historical Context of Diamminepalladium(II) Complexes Research

Research into palladium ammine complexes is part of the broader history of coordination chemistry. Following the discovery of palladium, extensive work was done to understand its coordination behavior with various ligands. Ammine (NH₃) ligands were among the first to be studied due to their simple structure and strong coordinating ability. The study of trans- and cis- isomers of diamminepalladium(II) complexes, such as trans-diamminedichloropalladium(II), has been a fundamental aspect of inorganic chemistry, providing insights into the stereochemistry and reactivity of square-planar complexes. nih.govamericanelements.com These foundational studies on diamminepalladium(II) salts, including chlorides and bromides, have paved the way for the development and application of more complex coordination compounds like Diamminepalladium(II) Nitrite (B80452). justia.com The ability of these complexes to undergo ligand exchange reactions has been a subject of study for decades, forming the basis for their use as precursors in catalysis and materials science. rsc.org

Structure

2D Structure

Properties

Molecular Formula |

H4N4O4Pd-2 |

|---|---|

Molecular Weight |

230.48 g/mol |

IUPAC Name |

azanide;palladium(2+);dinitrite |

InChI |

InChI=1S/2HNO2.2H2N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 |

InChI Key |

JUHDTMJXWBSGDK-UHFFFAOYSA-L |

Canonical SMILES |

[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pd+2] |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways of Formation

The formation of diamminepalladium(II) nitrite (B80452) is governed by principles of coordination chemistry, involving the assembly of ligands around a central palladium atom. The methodologies for its synthesis and the mechanistic details of its formation are crucial for controlling the final product's structure and properties.

Synthesis and Characterization

Synthetic Routes

The primary method for synthesizing Diamminepalladium(II) nitrite (B80452) involves the reaction of a palladium(II) salt with ammonia (B1221849) and a nitrite source. A common procedure is the reaction of palladium(II) chloride with aqueous ammonia and sodium nitrite. rsc.org This synthesis requires careful control of the pH to ensure the formation of the desired diammine complex. Another pathway can involve ligand exchange from other palladium precursors. For instance, processes for refining platinum group metals can yield solutions from which diamminepalladium(II) salts can be precipitated. google.com

Characterization Techniques

To ensure the purity and confirm the identity of the synthesized Diamminepalladium(II) nitrite, various analytical techniques are employed.

Elemental Analysis: To determine the percentage composition of elements like palladium, nitrogen, and hydrogen, ensuring it matches the theoretical values of the chemical formula.

Inductively Coupled Plasma (ICP) Analysis: This technique is used to determine the precise palladium content, often cited in certificates of analysis. cymitquimica.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition pattern of the complex by measuring mass loss as a function of temperature. mdpi.comirapa.orgajchem-a.com

Spectroscopic Methods: As mentioned previously, IR, Raman, and NMR spectroscopy are fundamental tools for structural elucidation. nih.govrsc.org

Coordination Chemistry and Ligand Reactivity

Ligand Field Theory and Electronic Structure of Diamminepalladium(II) Nitrite (B80452)

Diamminepalladium(II) nitrite, [Pd(NH₃)₂(NO₂)₂], features a central palladium(II) ion, which possesses a d⁸ electronic configuration. numberanalytics.comnumberanalytics.comdoubtnut.com The geometry of this complex is typically square planar, a common arrangement for d⁸ metal ions, particularly those in the second and third transition series. numberanalytics.comdoubtnut.comdoubtnut.com According to Ligand Field Theory (LFT), in a square planar environment, the d orbitals of the central metal ion split into four distinct energy levels. For a d⁸ metal like Pd(II), this splitting pattern allows for the eight d-electrons to occupy the lower energy orbitals, resulting in a low-spin, diamagnetic complex. numberanalytics.comyoutube.com

The arrangement of the d-orbitals in increasing order of energy is typically dxz, dyz < dz² < dxy < dx²-y². The significant energy gap between the dxy and the highest-energy dx²-y² orbital is a defining characteristic of the square planar geometry. This large energy separation favors the pairing of electrons in the lower orbitals. youtube.com The ligands, ammine (NH₃) and nitrite (NO₂⁻), are positioned along the x and y axes, leading to strong σ-bonding interactions with the metal's dx²-y² and p-orbitals. The ammine ligands are neutral, while the nitrite ligands are anionic. The nitrite ion can coordinate to the palladium center in different ways, known as linkage isomerism, either through the nitrogen atom (nitro) or through one of the oxygen atoms (nitrito). wikipedia.org

Substitution Reactions and Reaction Kinetics

Palladium(II) complexes are known to be significantly more labile than their platinum(II) counterparts, with ligand exchange rates that can be 10,000 to 100,000 times faster. nih.govresearchgate.net This higher reactivity makes them interesting subjects for kinetic and mechanistic studies.

Ligand Exchange Dynamics and Mechanisms

The substitution of ligands in square planar complexes like diamminepalladium(II) nitrite generally proceeds through an associative mechanism. This involves the formation of a five-coordinate trigonal bipyramidal intermediate. The rate of these reactions is influenced by several factors, including the nature of the entering and leaving groups, as well as the solvent.

Kinetic studies on similar bis(amine)palladium(II) complexes have shown that ligand displacement can occur in consecutive steps. rsc.org For diamminepalladium(II) nitrite, the substitution of either the ammine or the nitrite ligands would follow this associative pathway. The reaction is initiated by the attack of an incoming nucleophile on the palladium center. The lability of the Pd-N and Pd-O bonds will dictate the specific sequence and rate of ligand exchange.

Influence of Ancillary Ligands on Palladium(II) Reactivity

The non-reacting ligands in a complex, often termed ancillary ligands, play a crucial role in modulating the reactivity of the metal center. harth-research-group.orgnih.gov In diamminepalladium(II) nitrite, the ammine and nitrite ligands influence the electronic and steric properties of the palladium(II) ion. The σ-donating character of the ammine ligands increases the electron density on the palladium, which can affect the rates of both substitution and redox reactions. nih.gov

Reactivity with External Nucleophiles and Electrophiles

The palladium(II) center in square planar complexes is electrophilic and susceptible to attack by nucleophiles. scribd.com The reaction of diamminepalladium(II) nitrite with external nucleophiles would likely involve the displacement of one or more of the coordinated ligands. The reactivity of various nucleophiles towards similar palladium(II) complexes has been observed to follow the order: thiourea (B124793) > L-methionine > L-cysteine > L-histidine > 5'-GMP. rsc.org Strong nucleophiles, particularly those with soft donor atoms like sulfur, are expected to react readily with the soft palladium(II) center. researchgate.net

Conversely, the complex can also exhibit nucleophilic character, although this is less common for Pd(II) complexes. Certain palladium(II) carbene complexes have been shown to be nucleophilic. acs.orgresearchgate.net While diamminepalladium(II) nitrite itself is not expected to be strongly nucleophilic, the coordinated ligands could potentially react with strong electrophiles. For instance, the lone pair of electrons on the nitrogen of the ammine ligands could be protonated by strong acids.

Redox Chemistry of the Palladium(II)-Nitrite Moiety

The redox chemistry of palladium complexes is central to their widespread use in catalysis, often involving the interchange between the Pd(0), Pd(II), and sometimes Pd(IV) oxidation states. scribd.comcaltech.edu The nitrite ligand itself is redox-active, capable of both oxidation and reduction.

Oxidation and Reduction Pathways of Coordinated Nitrite

The coordinated nitrite ligand in diamminepalladium(II) nitrite can undergo both oxidation and reduction. The oxidation of nitrite (NO₂⁻) to nitrate (B79036) (NO₃⁻) is a known process catalyzed by certain enzymes. wikipedia.org In a coordination complex, this transformation could be induced by a suitable external oxidizing agent.

More commonly, the nitrite ligand can be reduced. The reduction of nitrite can lead to various nitrogen oxides, such as nitric oxide (NO), or even to ammonia (B1221849). wikipedia.org In the context of palladium catalysis, the redox behavior of NOx species is of significant interest. For example, in some palladium-catalyzed oxidation reactions, NOx species can act as redox mediators. nih.gov It is proposed that NO₂ can oxidize a phenyl-palladium(II) intermediate to a palladium(IV) species, which then undergoes reductive elimination. nih.gov The reduced NOx species can then be re-oxidized aerobically.

Computational studies on palladium nitrosyl complexes suggest a complex interplay between the metal's oxidation state and the bonding to the NO ligand. vscentrum.be The redox potential of palladium(II) complexes can be significantly influenced by the nature of the ancillary ligands. acs.orgrsc.orgresearchgate.net Therefore, the ammine ligands in diamminepalladium(II) nitrite will affect the ease with which the palladium center and the coordinated nitrite can be oxidized or reduced.

Formation of Palladium(0) and Other Active Palladium Species

Diamminepalladium(II) nitrite serves as a versatile and stable precatalyst, which, upon activation, is converted into catalytically active palladium species. The most common and crucial active species for a vast number of palladium-catalyzed reactions, particularly cross-coupling reactions, is palladium(0) (Pd(0)). samaterials.comcaltech.edu The reduction of the Pd(II) center in the precursor to the Pd(0) state is a key initiation step for the catalytic cycle to commence. caltech.edunih.gov This transformation can be accomplished through several mechanisms, including thermal decomposition and chemical reduction, often leading to various forms of active palladium.

General Pathways to Active Species

The generation of active Pd(0) from a Pd(II) precursor like diamminepalladium(II) nitrite is not a singular process but can follow multiple routes depending on the reaction conditions, ligands, and reducing agents present. A popular and effective method involves the in situ reduction of the Pd(II) species. caltech.edu Common reducing agents include amines, alcohols, phosphines, alkenes, or metal hydrides. caltech.edu The resulting Pd(0) species, being electron-rich with a d¹⁰ configuration, is nucleophilic and readily undergoes oxidative addition, which is typically the first step in catalytic cycles such as the Heck, Suzuki, and Stille reactions. caltech.edu

Thermal Decomposition

Heating a palladium precursor is a common method to generate palladium nanoparticles (PdNPs), a form of Pd(0). researchgate.net Thermal decomposition of organometallic palladium compounds at high temperatures results in the nucleation and growth of these nanoparticles. researchgate.netrsc.org For instance, studies on palladium(II) hexafluoroacetylacetonate have shown that annealing the adsorbed precursor on a surface leads to the decomposition of ligands and subsequent sintering of palladium atoms into nanoparticles. researchgate.netnih.gov The temperature and duration of the thermal treatment are critical parameters that influence the size, distribution, and potential for agglomeration of the resulting PdNPs. rsc.org While specific studies on the thermal decomposition of diamminepalladium(II) nitrite are not extensively detailed in the literature, it is expected to follow a similar pathway, yielding palladium metal or palladium oxide upon heating in the presence or absence of oxygen, respectively.

Chemical Reduction and the Role of Ligands

In solution, the reduction of Pd(II) to Pd(0) is frequently induced by other components in the reaction mixture. Electron-rich phosphine (B1218219) ligands, which are commonly used in cross-coupling reactions, are well-known to act as reducing agents for Pd(II) precursors. researchgate.net The mechanism often involves the formation of an intermediate Pd(II)-phosphine complex, which then undergoes reduction to a Pd(0) species, while the phosphine is oxidized (e.g., to phosphine oxide). researchgate.netresearchgate.net This process can be complex and is often influenced by the presence of a base and water. researchgate.netresearchgate.net

The nature of the active species formed is highly dependent on the reaction environment. It has been established that the anions from the Pd(II) precursor may remain coordinated to the metal center after reduction. uwindsor.ca This leads to the formation of anionic tricoordinated palladium(0) complexes, such as [Pd⁰L₂(X)]⁻ (where L is a phosphine and X is the anion), which have been identified as the true, highly reactive catalysts in some systems, rather than the neutral, 14-electron Pd⁰L₂ complex often depicted in simplified catalytic cycles. uwindsor.ca

Furthermore, the stoichiometry and nature of the phosphine ligand can lead to other active species. With very bulky phosphine ligands, the reduction of Pd(II) may not lead to Pd(0) directly but can instead form highly active dinuclear Pd(I) complexes, which then serve as the precatalyst in the reaction. nih.gov

The table below summarizes the common pathways and resulting active palladium species generated from Pd(II) precursors.

| Activation Method | Reducing Agent/Condition | Resulting Active Species | Key Research Findings & Characteristics |

| Thermal Decomposition | High Temperature | Palladium Nanoparticles (Pd(0)) | Method used for solid-state synthesis. Particle size and distribution depend on temperature and time. rsc.orgresearchgate.netnih.gov |

| Chemical Reduction | Phosphines (e.g., PPh₃, dppp) | Pd(0) Complexes (e.g., Pd⁰L₂, [Pd⁰L₂(X)]⁻) | Phosphine is oxidized. Anion from precursor may remain coordinated, forming a highly reactive anionic Pd(0) complex. researchgate.netresearchgate.netuwindsor.ca |

| Chemical Reduction | Amines, Alcohols, Hydrides | Pd(0) Complexes | General method for in situ generation of Pd(0) catalysts. caltech.edu |

| Chemical Reduction | Bulky Phosphines (e.g., PtBu₃) | Pd(I) Dimers (e.g., {Pd(μ-Br)(PtBu₃)}₂) | Under specific stoichiometric conditions, stable and highly active Pd(I) species are formed instead of Pd(0). nih.gov |

| Reductive Elimination | Substrate/Product Formation | Pd(0) Complexes | A key step in many catalytic cycles that regenerates the Pd(0) catalyst. caltech.eduresearchgate.net |

Catalytic Applications in Organic Transformations

Diamminepalladium(II) Nitrite (B80452) as a Precatalyst in C-C and C-Heteroatom Bond Formation

As a stable Pd(II) source, diamminepalladium(II) nitrite is an effective precatalyst for cross-coupling reactions, which are fundamental to modern synthetic chemistry for forming carbon-carbon (C-C) and carbon-heteroatom bonds. samaterials.comrsc.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the construction of complex molecules for pharmaceuticals and agrochemicals. rsc.orgfiveable.me The precatalyst is activated in situ to generate the catalytically active species that drives the reaction. rsc.orgfiveable.me

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, follow a general catalytic cycle. fiveable.merflow.ai This cycle typically begins with a Pd(II) precatalyst, like diamminepalladium(II) nitrite, which is first reduced to the active Pd(0) species. rsc.orgfiveable.me The subsequent mechanism is characterized by three key elementary steps. fiveable.merflow.ai

The process starts with the oxidative addition of an organic halide (R-X) to the Pd(0) catalyst, forming a Pd(II) intermediate. uwindsor.calibretexts.org This is followed by transmetalation , where an organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide. rflow.ailibretexts.org The cycle concludes with reductive elimination , where the two organic groups (R and R') couple and are expelled from the palladium complex as the final product (R-R'), regenerating the active Pd(0) catalyst, which can then re-enter the cycle. fiveable.melibretexts.org

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The organic halide (or pseudohalide) adds to the palladium center, breaking the carbon-halide bond and forming two new bonds to the metal. | Pd(0) → Pd(II) |

| Transmetalation | An organometallic nucleophile exchanges its organic group with the halide on the palladium complex. | No Change (Stays Pd(II)) |

| Reductive Elimination | The two organic ligands on the palladium complex couple to form a new C-C or C-heteroatom bond, and the resulting product is released. | Pd(II) → Pd(0) |

Applications in Selective Hydrogenation and Dehydrogenation Research

Palladium-based catalysts are widely used in hydrogenation and dehydrogenation reactions due to palladium's unique electronic structure and its ability to adsorb and activate hydrogen and unsaturated substrates. acs.org Diamminepalladium(II) nitrite can serve as a precursor for preparing palladium nanoparticles or supported palladium catalysts used in these studies. samaterials.com

The catalytic reduction of nitrite (NO₂⁻) on palladium surfaces is a significant area of research, particularly for water treatment applications. acs.orgnih.govkaist.ac.kr Density functional theory (DFT) calculations and experimental studies have shown that the reduction process is complex, with multiple potential pathways. acs.orgnih.govkaist.ac.krresearchgate.net The generally accepted mechanism begins with the reduction of NO₂⁻ to a nitric oxide intermediate adsorbed on the palladium surface (NO*). acs.orgnih.govkaist.ac.kr

From this NO* intermediate, two main pathways diverge:

Formation of Ammonia (B1221849) (NH₃): The adsorbed NO* undergoes sequential hydrogenation steps, ultimately yielding ammonia. acs.orgnih.govkaist.ac.kr This pathway is favored in a hydrogen-rich environment on the catalyst surface. rice.edu

Formation of Nitrogen (N₂): The NO* intermediate can decompose into adsorbed nitrogen (N) and oxygen (O) atoms. acs.orgkaist.ac.kr The direct combination of two N* atoms to form N₂ is kinetically less favorable due to the high migration barrier of N* on the palladium surface. acs.orgnih.govkaist.ac.kr Instead, a more likely pathway to N₂ involves the reaction of an N* atom with NO₂⁻ from the solution to form N₂O*, which is then rapidly converted to N₂. nih.govkaist.ac.krresearchgate.net This route is promoted in a nitrite-rich environment. rice.edu

Studies have demonstrated that hydrogen and nitrite competitively adsorb on the palladium surface, which is a key factor in determining the reaction pathway. nih.gov

Controlling selectivity is a primary challenge in catalytic hydrogenation. In the context of nitrite reduction on palladium catalysts, the selectivity between N₂ and NH₃ can be manipulated by adjusting reaction conditions. acs.orgnih.gov

| Condition Varied | Change | Effect on N₂ Selectivity | Effect on NH₃ Selectivity | Reference |

|---|---|---|---|---|

| H₂ Flow Rate | Increased | Decreased (93.6% → 78.6%) | Increased (6.4% → 21.4%) | acs.org |

| Decreased | Increased (78.6% → 93.6%) | Decreased (21.4% → 6.4%) | ||

| Initial NO₂⁻ Concentration | Increased | Increased (57.8% → 90.9%) | Decreased | nih.govkaist.ac.kr |

| Decreased | Decreased (90.9% → 57.8%) | Increased |

Beyond nitrite reduction, controlling selectivity is crucial in organic synthesis, such as the semi-hydrogenation of alkynes to alkenes. Palladium catalysts can be modified to prevent the over-hydrogenation of the desired alkene product to an alkane. scispace.comresearchgate.net This is often achieved by:

Ligand Modification: Using ligands, such as amines or thiols, that adsorb on the palladium nanoparticle surface can control selectivity through steric and electronic effects. nih.govacs.org

Subsurface Modification: The incorporation of non-metallic atoms like carbon into the subsurface layers of the palladium catalyst can hinder the diffusion of hydrogen from the bulk to the surface, thereby increasing selectivity for the semi-hydrogenation product. scispace.comresearchgate.net

Active Site Isolation: Creating single-atom catalysts or highly dispersed nanoparticles can prevent multisite adsorption, which often leads to over-hydrogenation. acs.org

Diamminepalladium(II) nitrite is explicitly noted for its use as a precursor in electrochemistry and material science. samaterials.com In electrochemistry, it can be used to prepare palladium-modified electrodes for the sensing and electro-oxidation of various analytes, including nitrite itself. nih.gov The electro-oxidation of nitrite is preferred for analytical sensing over its reduction due to fewer interferences. um.es Research has shown that electrodes modified with palladium nanoparticles, often in combination with materials like multi-walled carbon nanotubes, exhibit enhanced electrocatalytic activity towards nitrite oxidation due to a high active surface area and synergistic effects. nih.gov

In material science, diamminepalladium(II) nitrite serves as a palladium precursor for synthesizing palladium-based nanomaterials with controlled size and morphology. samaterials.com These materials are integral to the development of advanced catalysts. The properties of the final catalytic material, including activity and selectivity, are highly dependent on the synthesis method and the resulting structure of the palladium nanoparticles or supported catalysts. acs.orgnih.gov The moderate stability and water solubility of diamminepalladium(II) nitrite make it a suitable choice for the aqueous preparation of these advanced materials. samaterials.com

Role in Electrochemistry and Material Science Research

Development of Palladium-based Materials for Catalysis

Diamminepalladium(II) nitrite serves as a crucial starting material in the synthesis of advanced palladium-based catalysts. samaterials.comamericanelements.com These catalysts are employed in a wide array of organic transformations, including hydrogenation and cross-coupling reactions like the Suzuki and Heck reactions, which are fundamental for forming carbon-carbon bonds. catalysis.blog The development of these materials often involves supporting palladium on high-surface-area materials, a process where the choice of precursor, such as diamminepalladium(II) nitrite, is critical for achieving the desired catalytic properties. hp.co.in

The synthesis of palladium-based catalysts is a carefully controlled process involving parameters like precursor concentration, pH, and temperature to produce efficient catalysts. hp.co.in The properties of the final catalytic material, including the size and distribution of palladium particles, are influenced by the initial palladium compound used. grafiati.com

Precursor for Palladium Nanoparticles and Thin Film Deposition

A significant application of diamminepalladium(II) nitrite is its use as a precursor for the generation of palladium nanoparticles (Pd NPs). samaterials.comfrontiersin.org These nanoparticles are of great interest due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. researchgate.net The synthesis of Pd NPs from precursors like diamminepalladium(II) nitrite can be achieved through various methods, including chemical reduction. grafiati.comfrontiersin.org The choice of precursor and synthesis conditions directly impacts the size, shape, and, consequently, the catalytic efficacy of the resulting nanoparticles. frontiersin.org

Furthermore, organometallic compounds such as diamminepalladium(II) nitrite are valuable in thin film deposition processes. americanelements.com While the direct use of this specific compound in creating thin films is a specialized area, the general principle involves the decomposition of the precursor to deposit a thin layer of palladium onto a substrate. This technique is crucial for applications in electronics and other advanced materials. arxiv.org

Heterogeneous Catalysis Research with Supported Diamminepalladium(II)nitrite

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which offers advantages in terms of catalyst separation and recyclability. nih.gov Diamminepalladium(II) nitrite is utilized in the preparation of supported heterogeneous catalysts, where palladium is dispersed on a solid support material. hp.co.in This approach is central to many industrial chemical processes due to its cost-effectiveness and efficiency. hp.co.in

Influence of Support Materials on Catalytic Performance

The choice of support material is a critical factor that significantly impacts the effectiveness of a supported palladium catalyst. beilstein-journals.org Different support materials possess distinct physical and chemical properties, such as surface area, pore size distribution, and surface chemistry, which can alter the catalytic behavior of the palladium nanoparticles. hp.co.inbeilstein-journals.org

Commonly used support materials include:

Alumina (Al₂O₃): Often used for its thermal stability. researchgate.netfrontiersin.org

Silica (SiO₂): Known for its high surface area and inertness. researchgate.netfrontiersin.org

Carbon: Offers a non-reactive surface and the potential for metal recovery by burning the support. beilstein-journals.org

Metal-Organic Frameworks (MOFs): A newer class of materials that offer tunable pore sizes and electronic properties. rsc.org

The interaction between the palladium precursor and the support material during catalyst preparation affects the dispersion and stabilization of the final palladium particles. beilstein-journals.org For instance, the surface functional groups on a carbon support can act as anchoring sites for the palladium species, influencing the final particle size and distribution. frontiersin.org Studies have shown that the catalytic activity and selectivity can be dramatically enhanced and modulated by the support. rsc.org For example, in the catalytic reduction of nitrite, Pd supported on gold nanoparticles showed significantly higher activity compared to Pd on alumina. researchgate.net

Table 1: Influence of Support Material on Catalytic Performance in Propane Dehydrogenation

| Support Material | Initial Productivity (g propene g Pt h⁻¹) at 550 °C | Stability | Coking Tendency |

|---|---|---|---|

| Alumina (Al₂O₃) | ~65 | Lower | Pronounced |

| Silica (SiO₂) | ~40 | High | Low |

| Silicon Carbide (SiC) | ~65 | High | Low |

This table is generated based on findings from a study on supported catalytically active liquid metal solutions. nih.gov

Metal Loading and Dispersion Effects on Reactivity

Metal loading, which refers to the weight percentage of the active metal (palladium) on the support, and metal dispersion, a measure of the fraction of metal atoms on the surface of the particles, are crucial parameters that determine the catalyst's reactivity. hp.co.inresearchgate.net

Generally, a higher metal dispersion, meaning smaller particle sizes and more exposed active sites, leads to a higher catalytic activity. researchgate.net However, the relationship is not always linear and can be influenced by the specific reaction and the nature of the support. researchgate.net

Research has shown that for certain reactions, there is an optimal metal loading and dispersion to achieve maximum efficiency. For example, in the oxidation of methane (B114726), it was found that specific catalytic performance increases as the palladium loading decreases, which corresponds to an increase in metal dispersion. researchgate.net In the context of nitrite reduction, the turnover frequency (TOF) of palladium catalysts was found to be independent of the palladium particle size in the range of 2.6 to 30 nm, while the selectivity towards different products like ammonia and nitrogen was dependent on the particle size. utwente.nl

Table 2: Effect of Palladium Loading and Dispersion on Methane Oxidation

| Pd Loading (%) | Metal Dispersion (%) |

|---|---|

| 0.4 | 5.0 |

| 2.12 | 1.5 |

This table is based on data from a study on palladium catalysts for methane oxidation. researchgate.net

The preparation method plays a significant role in controlling metal loading and dispersion. hp.co.in Techniques like incipient wetness impregnation are used to achieve a desired loading and to promote a good dispersion of the metal on the support. beilstein-journals.orgresearchgate.net

Advanced Characterization Techniques for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the behavior of chemical species in solution. It provides insights into the structure, environment, and dynamics of molecules. For palladium complexes like diamminepalladium(II) nitrite (B80452), NMR is particularly useful for investigating the kinetics and thermodynamics of processes occurring on the NMR timescale.

Ligand exchange is a fundamental process in the chemistry of coordination complexes and is central to their reactivity in catalysis. NMR techniques, such as 2D exchange spectroscopy (EXSY), can be used to measure the rates at which ligands, such as ammonia (B1221849) or nitrite, exchange between the coordination sphere of the palladium center and the bulk solution. unige.ch

The study of ligand exchange kinetics can reveal the mechanism of substitution (associative, dissociative, or interchange) and provide quantitative data on reaction rates. By monitoring changes in the NMR spectrum, such as the broadening of signals or the appearance of exchange cross-peaks as a function of temperature or concentration, kinetic and thermodynamic parameters can be determined. unige.chnih.gov For instance, the rate constants for the association (kon) and dissociation (koff) of a ligand can be calculated, yielding the equilibrium constant (Kd) for the binding process. nih.gov While specific studies on diamminepalladium(II) nitrite are not prevalent in the reviewed literature, the principles derived from studies on other dynamic systems are directly applicable. unige.chnih.gov For example, in a hypothetical exchange process, variable-temperature NMR experiments could track the coalescence of signals corresponding to the bound and free ligand to determine the activation energy of the exchange process.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters from NMR Ligand Exchange Studies

This interactive table illustrates the types of parameters that can be extracted from NMR exchange studies. The values are hypothetical and serve to demonstrate the application of the technique.

| Parameter | Description | Hypothetical Value |

| kon (M⁻¹s⁻¹) | The second-order rate constant for the association of a ligand. | 5.0 x 10³ |

| koff (s⁻¹) | The first-order rate constant for the dissociation of a ligand. | 1.5 x 10² |

| Kd (M) | The dissociation constant (koff/kon), indicating binding affinity. | 3.0 x 10⁻² |

| ΔG‡ (kJ/mol) | The Gibbs free energy of activation for the exchange process. | 65 |

| ΔH‡ (kJ/mol) | The enthalpy of activation for the exchange process. | 40 |

| ΔS‡ (J/mol·K) | The entropy of activation for the exchange process. | -83 |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for identifying reactive intermediates in complex chemical reactions, particularly in the realm of organometallic catalysis. nih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the gentle transfer of charged or chargeable species from a reaction solution into the gas phase for mass analysis. nih.govscielo.br This is crucial for detecting low-abundance, transient intermediates that are key to understanding a catalytic cycle but may be undetectable by other spectroscopic methods like NMR or IR. researchgate.net

For reactions involving diamminepalladium(II) nitrite, ESI-MS can be used to "fish out" and identify cationic palladium-containing intermediates directly from the reaction mixture. scielo.br By coupling MS with fragmentation techniques (tandem MS or MS/MS), further structural information can be obtained about the detected intermediates. purdue.edu This approach helps to validate proposed mechanistic pathways by providing direct evidence for the existence of key species. scielo.br

Table 2: Potential Reaction Intermediates Detectable by ESI-MS in a Hypothetical Catalytic Cycle

This table shows potential palladium-containing intermediates that could be identified by ESI-MS during a cross-coupling reaction initiated by diamminepalladium(II) nitrite. The m/z values are calculated for the most abundant isotopes.

| Proposed Intermediate Formula | Description | Charge | Calculated m/z |

| [Pd(NH₃)₂(NO₂)]⁺ | A potential initial cationic species. | +1 | 203.94 |

| [Pd(NH₃)(NO₂)(Solvent)]⁺ | Intermediate after loss of one ammonia ligand. | +1 | Variable |

| [Pd(NH₃)₂(Substrate)]²⁺ | Complex formed after substrate coordination. | +2 | Variable |

| [Pd(NH₃)(Product)]⁺ | Product-containing complex before release. | +1 | Variable |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), has become a cornerstone of modern mechanistic studies. ethz.ch These methods allow for the detailed exploration of reaction energy landscapes, providing insights that are often inaccessible through experimental means alone. researchgate.net By modeling the entire reaction profile, researchers can calculate the relative energies of reactants, intermediates, transition states, and products.

This computational approach provides a powerful complement to experimental techniques. It can help rationalize observed reactivity and selectivity, and even predict the behavior of new catalytic systems. researchgate.net

For catalytic processes involving palladium complexes, DFT calculations are used to map out the complete catalytic cycle. acs.org This involves identifying the structures of all intermediates and, crucially, the transition states that connect them. The calculated activation energy for each step helps to identify the rate-determining step of the cycle.

Table 3: Insights from Computational Modeling of Palladium Catalytic Cycles

This table summarizes the key information that can be obtained from the quantum chemical modeling of catalytic reactions.

| Computational Output | Mechanistic Insight Gained |

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, and transition states. |

| Relative State Energies (ΔE) | Determines the thermodynamic stability of intermediates and the overall reaction energy. |

| Activation Barriers (ΔG‡) | Identifies the kinetic feasibility of each reaction step and helps locate the rate-determining transition state (TDTS). acs.org |

| Reaction Pathways | Maps the entire sequence of elementary steps in the catalytic cycle. ethz.ch |

| Vibrational Frequencies | Confirms species as minima or transition states on the potential energy surface and allows for comparison with IR/Raman data. essex.ac.uk |

| Electronic Properties | Analyzes charge distribution and molecular orbitals to understand bonding and reactivity. researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Bonding Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for probing the bonding within molecules. It is particularly effective for distinguishing between different coordination modes of ligands. researchgate.net In the context of diamminepalladium(II) nitrite, these techniques are essential for analyzing the linkage of the ambidentate nitrite (NO₂⁻) ligand.

The nitrite ion can coordinate to a metal center through either the nitrogen atom (forming a 'nitro' complex, M-NO₂) or one of the oxygen atoms (forming a 'nitrito' complex, M-ONO). These two linkage isomers have distinct electronic and structural properties, which in turn lead to different reactivity.

The nitro and nitrito isomers of a palladium complex can be definitively distinguished by their characteristic vibrational frequencies. researchgate.net The symmetric and asymmetric stretching modes of the NO₂ group are highly sensitive to its coordination mode. IR and Raman spectroscopies can clearly identify these different modes.

Studies on related palladium-ammine-nitrite complexes, such as [Pd(NH₃)₃NO₂]⁺, have shown that the ground state is the N-bound nitro isomer. researchgate.netresearchgate.net Upon irradiation with light of a specific wavelength (e.g., 365 nm), it can be converted to metastable O-bound nitrito isomers (endo-ONO and exo-ONO). researchgate.net The progress of this photoisomerization and the subsequent thermal decay back to the nitro ground state can be monitored in real-time using IR spectroscopy, allowing for detailed kinetic analysis. researchgate.netresearchgate.net The combination of vibrational spectroscopy with DFT calculations further strengthens the assignment of observed bands to specific isomers and vibrational modes. essex.ac.uknih.gov

Table 4: Characteristic Vibrational Frequencies for Nitro and Nitrito Linkage Isomers of Palladium Complexes

This interactive table presents typical IR and Raman frequency ranges for the key vibrational modes of N-bound (nitro) and O-bound (nitrito) palladium complexes, based on data from related compounds. essex.ac.ukresearchgate.netnih.gov

| Vibrational Mode | Coordination Isomer | Typical Frequency Range (cm⁻¹) | Description of Vibration |

| νas(NO₂) (Asymmetric Stretch) | Nitro (Pd-NO₂) | ~1400 - 1490 | Asymmetric stretching of the N-O bonds. Typically strong in the IR spectrum. |

| νs(NO₂) (Symmetric Stretch) | Nitro (Pd-NO₂) | ~1300 - 1340 | Symmetric stretching of the N-O bonds. Typically strong in the IR and Raman spectra. |

| δ(ONO) (Bending/Scissoring) | Nitro (Pd-NO₂) | ~820 - 850 | In-plane bending motion of the O-N-O angle. |

| ν(Pd-N) (Metal-Ligand Stretch) | Nitro (Pd-NO₂) | ~300 - 400 | Stretching of the bond between the palladium center and the nitrogen atom of the ligand. |

| ν(N=O) (N=O Stretch) | Nitrito (Pd-ONO) | ~1450 - 1485 | Stretching of the terminal, double-bonded N=O group. |

| ν(N-O) (N-O Stretch) | Nitrito (Pd-ONO) | ~1050 - 1100 | Stretching of the single-bonded N-O group that is coordinated to the palladium. |

| δ(ONO) (Bending/Scissoring) | Nitrito (Pd-ONO) | ~800 - 840 | In-plane bending motion of the O-N-O angle. |

| ν(Pd-O) (Metal-Ligand Stretch) | Nitrito (Pd-ONO) | ~250 - 350 | Stretching of the bond between the palladium center and the oxygen atom of the ligand. |

Structural and Reactivity Comparisons with Dihalidodiamminepalladium(II) Complexes

The structural framework of diamminepalladium(II) nitrite, a square-planar complex, invites comparison with its dihalodiamminepalladium(II) counterparts, such as the dichloro and dibromo derivatives. While all share a similar geometric arrangement around the central palladium(II) ion, the nature of the anionic ligands (nitrite vs. halide) significantly influences their properties.

In dihalodiamminepalladium(II) complexes, the palladium-halogen bond lengths are a key structural parameter. For instance, in dichloropalladium(II) complexes with phosphine (B1218219) ligands, Pd-Cl bond lengths typically range from 2.3292(14) to 2.3640(16) Å. rsc.org The reactivity of these dihalide complexes is often characterized by ligand substitution reactions, where the halide ions are displaced by other ligands.

Diamminepalladium(II) nitrite, with its nitrite ligands, introduces the possibility of linkage isomerism, a feature not present in the dihalide analogs. The nitrite ion can coordinate to the palladium center through either the nitrogen atom (nitro, -NO2) or an oxygen atom (nitrito, -ONO). acs.org This adds a layer of complexity to its reactivity profile compared to the simpler dihalide complexes.

| Feature | Diamminepalladium(II) Nitrite | Dihalodiamminepalladium(II) Complexes |

| Anionic Ligands | Nitrite (NO₂⁻) | Halide (Cl⁻, Br⁻, I⁻) |

| Potential for Linkage Isomerism | Yes (nitro vs. nitrito) acs.org | No |

| Typical Geometry | Square-planar | Square-planar rsc.org |

Analogous Platinum(II) Coordination Chemistry

The coordination chemistry of palladium(II) and platinum(II) complexes exhibits many similarities due to their d8 electron configuration and preference for square-planar geometry. researchgate.netlibretexts.org However, significant differences in their reaction kinetics and the stability of their isomers set them apart.

A defining difference between palladium(II) and platinum(II) complexes is the rate of ligand exchange. Palladium(II) complexes are known to be significantly more labile, with ligand exchange rates approximately 10⁴ to 10⁵ times faster than their platinum(II) counterparts. researchgate.net This high reactivity of palladium(II) complexes means they are often used as models for mechanistic studies of the less reactive platinum analogues. researchgate.net

The mechanism for ligand substitution in square-planar d8 complexes, including those of both palladium(II) and platinum(II), is generally associative. libretexts.org This involves the formation of a five-coordinate intermediate. rsc.org The lower lability of platinum(II) complexes is attributed to a higher activation energy for this associative process.

The phenomenon of linkage isomerism, particularly with the nitrite ligand, provides a clear area of distinction between palladium(II) and platinum(II) complexes. Both can form nitro (M-NO₂) and nitrito (M-ONO) isomers. acs.org However, the stability and interconversion of these isomers are influenced by the metal center.

Studies on related complexes have shown that the metastable nitrito form can be generated from the nitro form by photoactivation. acs.orgresearchgate.net The thermal stability of these metastable isomers differs between palladium and platinum. For instance, in one study, the metastable limit for a platinum complex was found to be around 240 K, whereas for the analogous palladium complex, it was 190 K, indicating a lower thermal stability for the palladium nitrito isomer. acs.org Recent research on analogous photoswitchable square-planar nitrite complexes of Ni(II) and Pd(II) has further highlighted these differences, showing that while both can undergo efficient photo-isomerization, the decay of the photogenerated nitrito isomer is faster for the palladium complex at higher temperatures. acs.org

| Property | Palladium(II) Complexes | Platinum(II) Complexes |

| Relative Ligand Exchange Rate | ~10⁴ - 10⁵ times faster researchgate.net | Slower researchgate.net |

| Typical Substitution Mechanism | Associative libretexts.org | Associative libretexts.org |

| Metastable Nitrito Isomer Stability | Generally lower thermal stability acs.org | Generally higher thermal stability acs.org |

Exploration of Supramolecular Assemblies Involving Palladium(II) Complexes

The square-planar geometry of palladium(II) complexes makes them excellent building blocks for the construction of supramolecular assemblies. nih.gov These ordered structures are formed through the spontaneous self-assembly of palladium-based coordination nodes and ditopic ligands. nih.gov

Hydrogen bonding plays a significant role in directing the formation of these supramolecular structures. rsc.org For example, neutral square-planar palladium(II) complexes featuring functional groups capable of hydrogen bonding can form dimers or one-dimensional polymeric chains. rsc.org The nature of the ligands and even the solvent used for recrystallization can influence the resulting supramolecular motif. rsc.org

The self-assembly process is governed by a delicate balance of enthalpic and entropic contributions. nih.gov While the formation of dative bonds between palladium and ligands is enthalpically favorable, entropic factors also play a crucial role in determining the final, well-defined structure over oligomeric intermediates. nih.gov The design of the ligands and the choice of palladium precursor and solvent are all critical factors in controlling the self-assembly of these complex architectures. acs.org

Emerging Research and Future Outlook

The versatility of Diamminepalladium(II) nitrite (B80452) continues to drive research into new applications. Its role as a water-soluble, stable, and easily activated palladium source makes it an attractive candidate for the development of more sustainable and efficient chemical processes. Future research is likely to focus on its application in novel catalytic systems, including flow chemistry and biocatalysis. Furthermore, its use in synthesizing precisely controlled palladium nanostructures for advanced electronic and sensing devices remains a promising area of exploration. samaterials.compitt.edu The development of new palladium-based drugs and materials also represents a significant avenue for future investigation. mdpi.comsamaterials.co.uk

An in-depth examination of the synthesis and formation mechanisms of diamminepalladium(II) nitrite reveals complex chemical behaviors, including ligand substitution, isomerism, and unique coordination pathways. This article provides a focused analysis of the scientific principles governing the creation of this palladium complex.

Future Research Directions and Theoretical Perspectives

Design of Novel Catalytic Systems Based on Diamminepalladium(II) nitrite (B80452)

Diamminepalladium(II) nitrite serves as a valuable precatalyst, primarily as a source for generating catalytically active palladium species, including palladium(0) and palladium(II). samaterials.com A significant area of future research involves leveraging this compound for the design and synthesis of advanced, heterogeneous catalytic systems, particularly palladium nanoparticles (PdNPs). researchgate.netmdpi.com The properties and efficacy of these nanoparticles are heavily influenced by the synthesis method, which determines their size, shape, and dispersion on a support material. frontiersin.org

Diamminepalladium(II) nitrite is an ideal precursor for these syntheses due to its solubility and stability in aqueous solutions. samaterials.comgoogle.com Research is moving towards "green" synthesis methods that use environmentally benign solvents and non-toxic reducing and stabilizing agents derived from biological sources like plant extracts or microorganisms. mdpi.comnih.gov These methods offer a sustainable alternative to conventional chemical reduction techniques that often involve hazardous reagents. researchgate.netfrontiersin.org The resulting PdNPs show high catalytic activity in a wide array of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) and hydrogenation processes. mdpi.comnih.gov

Future work will focus on controlling the morphology of PdNPs synthesized from Diamminepalladium(II) nitrite to enhance catalytic performance. By carefully selecting support materials (e.g., carbon, silica, metal oxides) and synthesis conditions, it is possible to create catalysts with optimized activity, selectivity, and reusability. nih.govresearchgate.net For instance, supporting palladium nanoparticles on magnetic materials could allow for easy catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.org The development of such recyclable catalysts is a frontier in bridging homogeneous and heterogeneous catalysis. nih.gov

| Synthesis Method | Description | Key Parameters to Control | Potential Advantages |

|---|---|---|---|

| Chemical Reduction | Involves the reduction of Pd(II) ions from a precursor using chemical reducing agents (e.g., sodium borohydride, alcohols). | Precursor concentration, temperature, pH, stabilizing agents. frontiersin.org | Well-established with good control over nanoparticle size. |

| Green Synthesis (Phytosynthesis) | Utilizes phytochemicals from plant extracts as both reducing and capping agents to form nanoparticles from the precursor. researchgate.netnih.gov | Plant extract concentration, reaction time, temperature. frontiersin.org | Eco-friendly, cost-effective, avoids toxic reagents. mdpi.com |

| Microbial Synthesis | Employs microorganisms (e.g., bacteria, fungi) that enzymatically reduce Pd(II) ions to form cell-supported Pd(0) nanoparticles. nih.gov | Microbial species, electron donor, culture conditions. | Sustainable, produces biocatalysts for cascade reactions. nih.gov |

| Sonochemical Method | Uses high-intensity ultrasound to create acoustic cavitation, generating localized hot spots that drive the reduction of the palladium precursor. frontiersin.org | Ultrasound frequency and power, solvent, precursor concentration. | Rapid reaction rates and uniform nanoparticle formation. |

Advanced Computational Approaches for Predictive Catalysis

Computational chemistry offers powerful tools for understanding and predicting the behavior of catalytic systems at an atomic level. nih.govmdpi.com For systems derived from Diamminepalladium(II) nitrite, advanced computational methods like Density Functional Theory (DFT) are crucial for modeling the entire catalytic cycle. mdpi.comrsc.org These simulations can provide deep insights into the activation of the precatalyst to form the catalytically active Pd(0) species, the interaction of reactants with the catalyst surface, and the mechanisms of key reaction steps like oxidative addition and reductive elimination. researchgate.netyoutube.com

DFT calculations can be used to model the electronic structure of small palladium clusters and nanoparticles, helping to rationalize their reactivity. vcu.edunih.gov By simulating the adsorption of molecules onto the surface of a model palladium nanoparticle, researchers can predict reaction pathways and energy barriers, thereby guiding the design of more efficient catalysts. mdpi.com For example, computational studies can help identify the most favorable active sites on a nanoparticle surface or explain how a support material influences the catalyst's electronic properties and, consequently, its activity. nih.govvcu.edu

Future research will increasingly integrate machine learning with high-throughput computational screening to accelerate the discovery of novel catalysts. nih.govmdpi.com By building predictive models based on large datasets of calculated properties, it may become possible to design catalysts with tailored selectivity and activity for specific chemical transformations. mdpi.comrsc.org Furthermore, multiscale modeling approaches, such as combined quantum mechanics/molecular mechanics (QM/MM), can be employed to study complex systems where the immediate catalytic environment and solvent effects are critical. rsc.orglouisville.edu

| Method | Abbreviation | Application in Palladium Catalysis | Key Insights Provided |

|---|---|---|---|

| Density Functional Theory | DFT | Modeling electronic structure, reaction mechanisms, and energetics of catalytic cycles. mdpi.combiointerfaceresearch.com | Reaction energy barriers, stability of intermediates, charge distribution. vcu.edunih.gov |

| Quantum Mechanics/Molecular Mechanics | QM/MM | Simulating reactions in complex environments, such as enzymes or solutions, where a small reactive region is treated with high accuracy (QM) and the surroundings with classical mechanics (MM). rsc.orglouisville.edu | Role of the extended environment, solvent effects, and steric influences on catalysis. |

| Ab Initio Molecular Dynamics | AIMD | Simulating the dynamic behavior of catalytic systems at finite temperatures, based on forces calculated from first principles. | Catalyst stability, surface reconstructions, and reaction dynamics over time. |

| Computational Fluid Dynamics | CFD | Modeling mass and heat transfer in catalytic reactors to optimize reactor design and operating conditions. mdpi.com | Flow patterns, concentration gradients, and overall reactor performance. |

Exploration of Coordination Dynamics in Complex Biological Mimic Systems

The field of bioinorganic chemistry investigates the role of metals in biological systems, and palladium complexes, including those with amine ligands, have been studied for their potential therapeutic properties. nih.govmdpi.com A promising future research direction is the exploration of the coordination dynamics of Diamminepalladium(II) nitrite and its derivatives within systems that mimic biological environments. Such studies are crucial for understanding how these complexes might interact with biological targets like DNA, amino acids, and peptides. nih.govnih.gov

Palladium(II) complexes, sharing a d8 electron configuration and square-planar geometry with Platinum(II) complexes like cisplatin, are of interest as potential antitumor agents. researchgate.netwikipedia.org Research on related Pd(II)-amine complexes has shown that they can form stable adducts with DNA constituents and amino acids. nih.gov The nitrite ligands in Diamminepalladium(II) nitrite could be displaced by nucleophilic sites on biomolecules, leading to coordination. Understanding the kinetics and thermodynamics of these ligand exchange reactions is fundamental to predicting the compound's biological activity.

Future investigations will likely use a combination of experimental techniques (e.g., NMR, X-ray crystallography) and computational modeling to elucidate the behavior of Diamminepalladium(II) nitrite in these mimic systems. nih.govresearchgate.net The goal is to understand how factors like pH and the presence of other coordinating species affect the stability and reactivity of the complex. nih.gov This knowledge could inform the design of new palladium-based therapeutic agents or biocatalysts where the palladium center is stabilized by a biomolecular scaffold.

| Bio-Relevant Ligand | Coordination Mode | Significance | Reference |

|---|---|---|---|

| Amino Acids (e.g., Glycinate) | Bidentate chelation through amino nitrogen and carboxylate oxygen (N,O-chelation). | Forms highly stable 1:1 complexes; models interaction with proteins. | nih.govnih.gov |

| Peptides | Coordination typically starts at the N-terminal amino group, followed by deprotonation and coordination of amide nitrogens at higher pH. | Investigates potential cleavage or modification of protein backbones. | nih.gov |

| DNA Constituents (e.g., Histidine) | Coordination via amino and imidazole (B134444) nitrogen atoms. | Models the primary mechanism of action for platinum-based and related antitumor drugs. | nih.gov |

| Dicarboxylic Acids | Forms stable chelate rings, with stability depending on the ring size. | Represents interactions with various metabolites and biological chelating agents. | nih.gov |

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| pH | 8.5–9.5 | Prevents Pd(OH)₂ precipitation |

| Temperature (°C) | 25–40 | Avoids ligand dissociation |

| Reaction Time (h) | 4–6 | Ensures complete substitution |

Advanced: How can statistical design of experiments (DoE) improve synthesis efficiency and resolve contradictory yield data?

Answer:

Mixture design (e.g., simplex-lattice) optimizes reactant ratios and identifies interactions affecting yield. For example, a ternary system (Pd salt, NH₃, NO₂⁻) can be modeled using response surface methodology (RSM) to predict optimal conditions . Contradictions in yield data (e.g., 70–85% across studies) often arise from unaccounted variables like trace oxygen (causing Pd oxidation) or impurities in NaNO₂. Advanced characterization (XRD, FT-IR) validates structural consistency and identifies byproducts .

Basic: What spectroscopic techniques are recommended for characterizing diamminepalladium(II) nitrite?

Answer:

- UV-Vis Spectroscopy: Detects ligand-to-metal charge transfer transitions (λ ≈ 300–400 nm) .

- FT-IR: Confirms NH₃ (δ(N–H) ≈ 1600 cm⁻¹) and nitrite (ν(NO₂) ≈ 1250–1350 cm⁻¹) bonding modes .

- NMR (¹H, ¹⁵N): Resolves ammonia ligand environments; ¹⁵N NMR distinguishes cis/trans isomerism in solution .

Advanced: How can discrepancies in reported nitrite ligand coordination modes (O- vs. N-bonded) be resolved?

Answer:

Contradictions arise from pH-dependent nitrite tautomerism (NO₂⁻ ↔ ONO⁻). X-ray absorption spectroscopy (XAS) or EXAFS determines bonding geometry (Pd–N vs. Pd–O distances). For example, in acidic conditions, O-bonded nitrite dominates (Pd–O ≈ 2.05 Å), while neutral pH favors N-bonded isomers . Synchrotron-based techniques provide real-time monitoring of ligand exchange dynamics .

Basic: What safety protocols are critical when handling diamminepalladium(II) nitrite?

Answer:

- Storage: In airtight containers under inert atmosphere (N₂/Ar) to prevent oxidation; temperature ≤4°C .

- PPE: Nitrile gloves, lab coat, and fume hood use mandatory due to Pd toxicity (LD₅₀: 200 mg/kg in rats) and nitrite reactivity .

- Spill Management: Neutralize with 10% sodium bicarbonate and collect residues for hazardous waste disposal .

Advanced: How do catalytic applications of diamminepalladium(II) nitrite compare to other Pd complexes in cross-coupling reactions?

Answer:

Diamminepalladium(II) nitrite exhibits moderate activity in Suzuki-Miyaura couplings (yields: 60–75%) compared to Pd(PPh₃)₄ (yields: 85–95%), due to weaker nitrite ligand lability. However, its aqueous solubility enables greener solvent systems. Kinetic studies (e.g., turnover frequency = 0.8 s⁻¹) and Hammett analysis quantify electronic effects of substituents .

Q. Table 2: Catalytic Performance Comparison

| Catalyst | Reaction Type | Solvent | Yield (%) | TOF (s⁻¹) |

|---|---|---|---|---|

| Pd(NH₃)₂(NO₂)₂ | Suzuki-Miyaura | H₂O/EtOH | 72 | 0.8 |

| Pd(PPh₃)₄ | Suzuki-Miyaura | Toluene | 92 | 1.5 |

| PdCl₂(CH₂NH₂)₂ | Heck | DMF | 68 | 0.6 |

Advanced: What methodologies address contradictions in thermal decomposition data (TGA vs. DSC)?

Answer:

Divergent decomposition temperatures (TGA: 180–200°C; DSC: 170–190°C) arise from heating rate differences (TGA: 10°C/min; DSC: 5°C/min). Isothermal TGA-DSC coupling under controlled atmospheres (N₂ vs. air) resolves PdO formation pathways. Mass loss at 200°C corresponds to NH₃ and NO₂ release (theoretical: 22.5%; observed: 20–23%) .

Basic: How is nitrite concentration quantified in diamminepalladium(II) nitrite solutions?

Answer:

- Ion Chromatography: Direct measurement of NO₂⁻ (retention time ≈ 3.2 min; LOD: 0.1 ppm) .

- Griess Assay: Colorimetric detection (λ = 540 nm) after acidification and diazotization; validated against ICP-MS .

Advanced: How do environmental nitrite levels (e.g., 4–8 μmol/L) impact catalytic studies in aqueous media?

Answer:

Elevated nitrite (≥5 μmol/L) competes with substrates for Pd active sites, reducing catalytic efficiency by 15–20%. Buffer systems (e.g., phosphate, pH 7) mitigate interference. Comparative studies in synthetic vs. natural water (e.g., nitrite-spiked samples) quantify inhibition constants (Ki ≈ 2.5 mM) .

Basic: What are the IUPAC guidelines for reporting diamminepalladium(II) nitrite in publications?

Answer:

Follow ICMJE and IUPAC standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.